Nickel fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

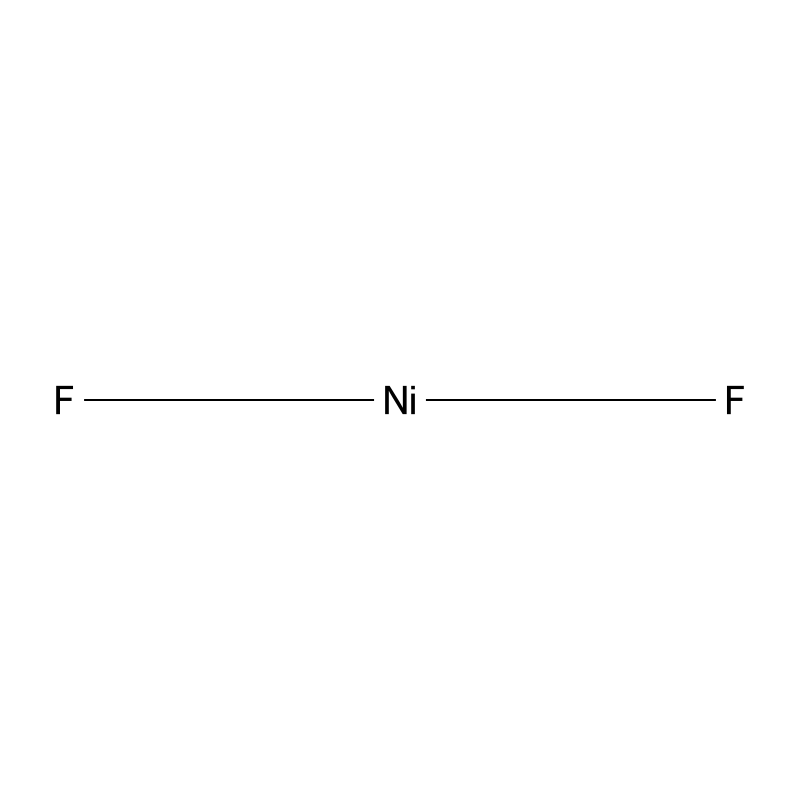

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in alcohol, ether

4 g/100 ml water @ 25 °C

Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride

Synonyms

Canonical SMILES

Fluorination Agent

Nickel fluoride acts as a fluorinating agent, introducing fluorine atoms into other molecules. This property is valuable in synthesizing novel materials with specific functionalities. For instance, researchers have used NiF₂ to fluorinate carbon nanotubes, enhancing their electrical conductivity and potential applications in electronics [Source: A. Fonseca et al., "Fluorinated nanotubes and graphite by direct fluorination", Chemical Physics Letters (2002), available online].

Catalyst

Nickel fluoride exhibits catalytic activity in various chemical reactions. One example is its role in the production of chlorine pentafluoride (ClF₅), a powerful oxidizing agent used in material processing and nuclear fuel reprocessing [Source: Ataman Kimya, "NICKEL FLUORIDE", ].

Researchers are also exploring NiF₂'s potential as a catalyst for hydrofluorination reactions, which involve replacing hydrogen atoms with fluorine in organic molecules. This could lead to the development of new pharmaceuticals and other fluorine-containing compounds with desirable properties.

Material Science Research

Nickel fluoride's high melting point and thermal stability make it interesting for material science research. Studies have investigated its use as a precursor for the production of nickel-based thin films and coatings with potential applications in electronics and catalysis [Source: American Elements, "Nickel Fluoride", ].

Nickel fluoride, specifically Nickel(II) fluoride, is an inorganic compound with the chemical formula NiF₂. It is characterized by its yellowish to green tetragonal crystals and is notable for its stability in air, unlike many other metal fluorides. Nickel fluoride is an ionic compound formed from nickel and fluorine, and it plays a significant role in various chemical processes due to its unique properties .

Nickel fluoride is a suspected human carcinogen and can cause respiratory irritation upon inhalation []. Skin and eye contact can lead to irritation and inflammation []. When handling nickel fluoride, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator to minimize exposure [].

Data:

- Reactivity with Bases: Nickel(II) fluoride reacts with strong bases to produce nickel(II) hydroxide and sodium fluoride:

- Formation from Nickel Chloride: It can be synthesized by treating anhydrous nickel(II) chloride with fluorine gas at elevated temperatures:

- Thermal Reactions: Nickel fluoride can also react with aluminum in thermal processes, serving as an oxidant:

These reactions highlight its role in both synthetic and catalytic processes .

Nickel fluoride can be synthesized through various methods:

- Direct Fluorination: Reacting nickel metal or nickel salts (like nickel(II) chloride) with fluorine gas at high temperatures (around 350 °C) produces Nickel(II) fluoride.

- Hydrogen Fluoride Reaction: A common method involves reacting amorphous nickel carbonate with anhydrous hydrogen fluoride at temperatures between 150 °C and 300 °C, preferably between 225 °C and 250 °C:

- Precipitation from Aqueous Solutions: Nickel fluoride can also be obtained by precipitation from solutions containing nickel salts and hydrofluoric acid .

Studies have explored the interactions of Nickel(II) fluoride with various substances:

- With Hydrazine: Nickel fluoride reacts with hydrazine to form a complex that can revert back to nickel fluoride upon heating, indicating potential applications in material science .

- With Potassium Fluoride: Nickel fluoride interacts with potassium fluoride to form potassium trifluoronickelate and potassium tetrafluoronickelate, showcasing its versatility in forming complex compounds .

Nickel fluoride shares similarities with other metal fluorides but has unique properties that distinguish it. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Cobalt(II) Fluoride | CoF₂ | Exhibits different magnetic properties compared to NiF₂ |

| Copper(II) Fluoride | CuF₂ | More soluble in water; different crystal structure |

| Iron(III) Fluoride | FeF₃ | Less stable than Nickel(II) fluoride |

| Zinc Fluoride | ZnF₂ | Used primarily in dental applications |

Nickel(II) fluoride's stability in air and its significant role in battery technology make it particularly noteworthy among these compounds .

Physical Description

Color/Form

A light yellow colored powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (99.95%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (99.9%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (99.95%): May cause cancer [Danger Carcinogenicity];

H360 (99.9%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (99.9%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (99.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.9%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Nickel(II) fluoride

Drug Warnings

Methods of Manufacturing

Prepared by the action of anhydrous Hydrogen Fluoride on anhydrous nickel chloride, or nickel flouride tetrahydrate at 300 °C

Prepared by heating a mixture of ammonium biflouride and nickel flouride tetrahydrate

General Manufacturing Information

Analytic Laboratory Methods

PREPARATIONS CONTAINING FLUORIDES CAN BE DETERMINED BY THE FLUORIDE ION SELECTIVE ELECTRODE METHOD.